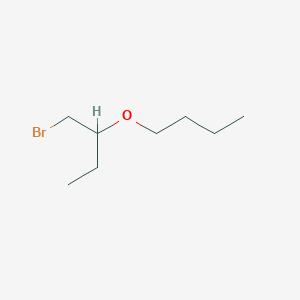
1-Bromo-2-butoxybutane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-2-butoxybutane is an organic compound with the molecular formula C8H17BrO It is a brominated ether, characterized by the presence of a bromine atom attached to a butane chain, which is further connected to a butoxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Bromo-2-butoxybutane can be synthesized through the reaction of 1-bromobutane with butanol in the presence of a strong acid like sulfuric acid. The reaction typically involves the formation of an intermediate, which then undergoes substitution to yield the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Bromo-2-butoxybutane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can also participate in elimination reactions under certain conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or amines, leading to the formation of ethers or amines.
Elimination Reactions: Strong bases like potassium tert-butoxide can induce elimination, resulting in the formation of alkenes.
Major Products Formed:
Substitution: Formation of butoxy derivatives or amines.
Elimination: Formation of alkenes.
Wissenschaftliche Forschungsanwendungen
1-Bromo-2-butoxybutane has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of other brominated compounds.
Biology: Its derivatives may be explored for potential biological activity.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the synthesis of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Bromo-2-butoxybutane involves its ability to act as an alkylating agent. The bromine atom can be displaced by nucleophiles, leading to the formation of new carbon-oxygen or carbon-nitrogen bonds. This property makes it useful in various synthetic applications .
Vergleich Mit ähnlichen Verbindungen
1-Bromo-2-butyne: Another brominated compound with a triple bond, used in different synthetic applications.
1-Bromo-2-propanol: A bromohydrin with different reactivity and applications.
Uniqueness: 1-Bromo-2-butoxybutane is unique due to its ether linkage, which imparts different chemical properties compared to other brominated compounds. Its ability to undergo both substitution and elimination reactions makes it versatile in synthetic chemistry.
Conclusion
This compound is a compound with significant potential in various fields of research and industry. Its unique chemical properties and reactivity make it a valuable intermediate in organic synthesis and other applications.
Eigenschaften
CAS-Nummer |
64343-07-3 |
|---|---|
Molekularformel |
C8H17BrO |
Molekulargewicht |
209.12 g/mol |
IUPAC-Name |
1-bromo-2-butoxybutane |
InChI |
InChI=1S/C8H17BrO/c1-3-5-6-10-8(4-2)7-9/h8H,3-7H2,1-2H3 |
InChI-Schlüssel |
RFTXRWCZYVNUCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC(CC)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


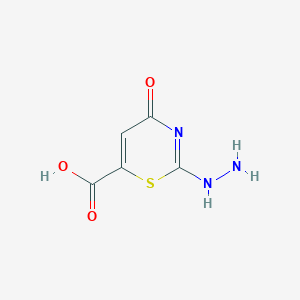
![5-Iodo-2-[(2-phenoxyacetyl)carbamothioylamino]benzoic acid](/img/structure/B13950306.png)
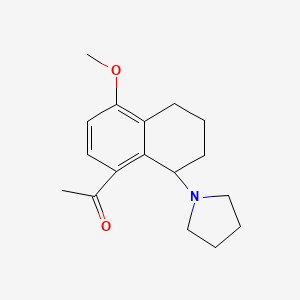

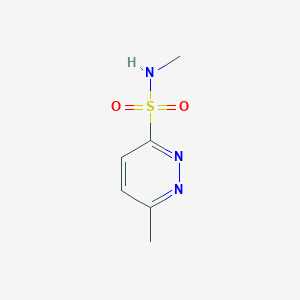
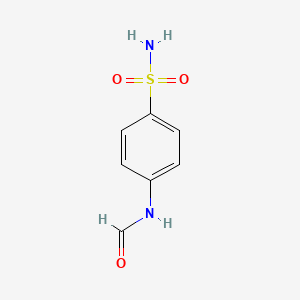

![2-Amino-1-(2-(bromomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13950340.png)
![3-(2-(1H-pyrazolo[4,3-b]pyridin-3-yl)-1H-indol-6-yl)-1-cyclopentylprop-2-yn-1-ol](/img/structure/B13950351.png)
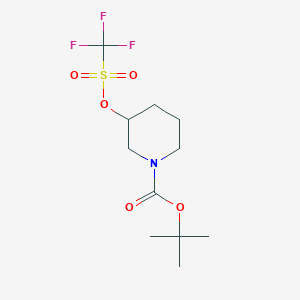
![1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene](/img/structure/B13950370.png)
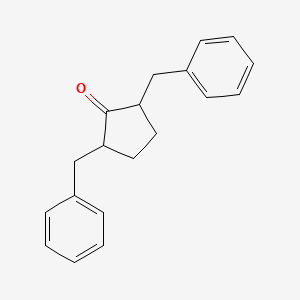
![8-Benzyl-2-cyclopropyl-2,8-diazaspiro[4.5]decane](/img/structure/B13950378.png)
![6-[4-(4-Benzylphthalazin-1-yl)piperazin-1-yl]nicotinonitrile](/img/structure/B13950380.png)
